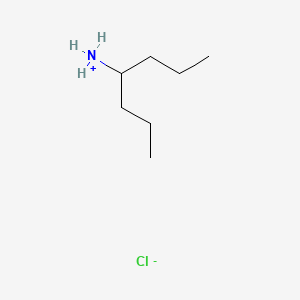![molecular formula C9H8FN3O2S2 B7829774 3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7829774.png)
3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-fluorobenzyl group attached to a sulfonyl moiety, which is further connected to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluorobenzyl chloride with sodium sulfite to form 4-fluorobenzyl sulfonate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes involved in critical cellular processes, leading to the disruption of cell function and growth. For example, it may inhibit the activity of certain kinases or proteases, which are essential for cell signaling and metabolism. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interfere with these processes underlies its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl sulfonamide
- 4-Fluorobenzyl thiadiazole
- 4-Fluorobenzyl sulfide
Uniqueness
Compared to similar compounds, 3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine stands out due to its unique combination of a sulfonyl group and a thiadiazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its fluorine atom also enhances its stability and lipophilicity, contributing to its effectiveness in biological systems.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfonyl]-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2S2/c10-7-3-1-6(2-4-7)5-17(14,15)9-12-8(11)16-13-9/h1-4H,5H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYBGISBJHFPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NSC(=N2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dibenzyl-[5-(bromomethyl)-1,3-thiazolidin-2-ylidene]azanium;bromide](/img/structure/B7829698.png)
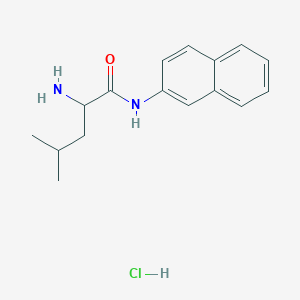
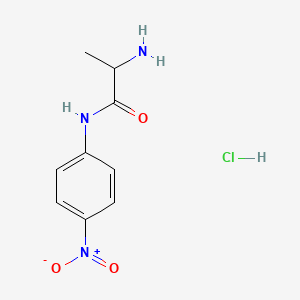
![5-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B7829725.png)

![Methyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B7829752.png)
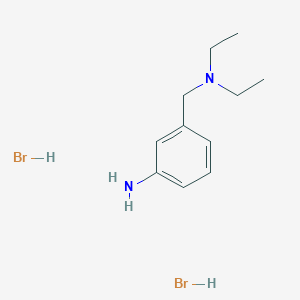
![4-[(4-Chlorophenyl)methyl]morpholine hydrochloride](/img/structure/B7829766.png)
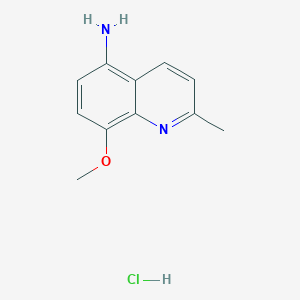
![4-[(Isopropylamino)methyl]benzoic acid hydrochloride](/img/structure/B7829780.png)
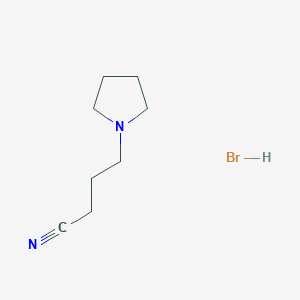
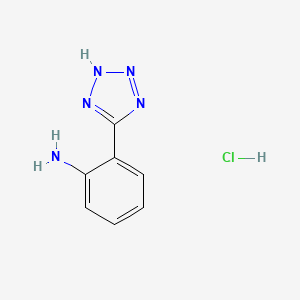
![{[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide](/img/structure/B7829801.png)
